molecular formula C15H23NO5 B4042904 N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid

Cat. No.: B4042904
M. Wt: 297.35 g/mol
InChI Key: GVQIHBGGARKJIO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid is a chemical compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a dimethylamino group attached to an ethanamine backbone, with a trimethylphenoxy substituent. The presence of oxalic acid indicates that the compound may exist as a salt or complex.

Scientific Research Applications

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine typically involves the reaction of 2,4,6-trimethylphenol with N,N-dimethylethanolamine under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:

[ \text{2,4,6-Trimethylphenol} + \text{N,N-dimethylethanolamine} \rightarrow \text{N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The compound may be purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted amines or ethers.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine: Similar in structure but without the oxalic acid component.

    N,N-dimethyl-2-(2,4,6-trimethylphenoxy)propanamine: A related compound with a propanamine backbone instead of ethanamine.

    N,N-dimethyl-2-(2,4,6-trimethylphenoxy)butanamine: Another related compound with a butanamine backbone.

Uniqueness

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid is unique due to the presence of both the dimethylamino and phenoxy groups, which confer specific chemical and biological properties. The addition of oxalic acid may enhance its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N,N-dimethyl-2-(2,4,6-trimethylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-10-8-11(2)13(12(3)9-10)15-7-6-14(4)5;3-1(4)2(5)6/h8-9H,6-7H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQIHBGGARKJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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